molecular formula C5H6N3NaO2 B2989324 sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate CAS No. 2137970-32-0

sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate

Cat. No. B2989324
CAS RN: 2137970-32-0
M. Wt: 163.112
InChI Key: AMDUBBWZNNOUPG-UHFFFAOYSA-M
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Description

Sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate is a chemical compound with the CAS Number: 2137970-32-0 . It has a molecular weight of 163.11 . The IUPAC name for this compound is sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate . It is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .


Molecular Structure Analysis

The InChI code for sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate is 1S/C5H7N3O2.Na/c1-8-4(2-5(9)10)6-3-7-8;/h3H,2H2,1H3,(H,9,10);/q;+1/p-1 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate is a powder that is stored at room temperature . It has a molecular weight of 163.11 .

Scientific Research Applications

Mass Spectrometric Analysis

A study by Salionov et al. (2015) focused on the mass spectrometric fragmentation patterns of sodium 2-(4-methyl-5-(thiophene-2-yl) -4H-1,2,4-triazoles-3-ilthio) acetate, a compound similar to sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate. This research is significant in pharmaceutical science for identifying and understanding the behavior of such compounds under mass spectrometry, providing insights into their physical and chemical characteristics (Salionov, Varynskyi, & Parchenko, 2015).

In Vitro Antitumor Properties

Marzano et al. (2006) synthesized and characterized copper(I) complexes containing a ligand similar to sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate. These complexes demonstrated significant in vitro antitumor activity, comparable or superior to cisplatin, a widely used antitumor drug. This research underscores the potential of such compounds in developing new anticancer therapies (Marzano et al., 2006).

Biochemical Parameter Analysis

Danilchenko (2017) conducted an analysis of serum biochemical parameters in rats treated with a compound similar to sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate. The study provided insights into the biochemical changes and potential pharmacological applications of such compounds as antioxidants and immune-modulating agents (Danilchenko, 2017).

Claisen Ester Condensations

Research by Burdon and McLoughlin (1964) utilized sodium in the Claisen ester condensation process involving compounds like sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate. This research contributes to the understanding of sodium-promoted chemical reactions, which are significant in synthetic organic chemistry (Burdon & McLoughlin, 1964).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for research on sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate and similar compounds could involve further exploration of their potential anticancer properties . Additionally, more detailed studies on their synthesis, molecular structure, and chemical reactions could provide valuable insights into their potential applications in various fields.

Mechanism of Action

Target of Action

The primary target of sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate and its derivatives is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes. Inhibiting this enzyme can lead to a decrease in estrogen production, which is beneficial in treating diseases like breast cancer .

Mode of Action

Sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate interacts with its target, the aromatase enzyme, by forming hydrogen bonds . The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of the enzyme, and phenyl moieties have a key interaction in the active site of the enzyme . This interaction inhibits the enzyme’s activity, leading to a decrease in estrogen production .

Biochemical Pathways

The compound affects the aromatase pathway , which is responsible for the conversion of androgens to estrogens . By inhibiting the aromatase enzyme, the compound disrupts this pathway, leading to a decrease in estrogen levels. This can have downstream effects on various physiological processes that rely on estrogens, such as the regulation of the menstrual cycle and the growth of certain types of breast cancer cells .

Result of Action

The primary result of the action of sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate is a decrease in estrogen production due to the inhibition of the aromatase enzyme . This can lead to a decrease in the growth of estrogen-dependent breast cancer cells, making the compound a promising candidate for anticancer therapy .

Action Environment

The action of sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to form hydrogen bonds with its target . Additionally, the presence of other compounds that can interact with the aromatase enzyme may also influence the compound’s efficacy .

properties

IUPAC Name

sodium;2-(2-methyl-1,2,4-triazol-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2.Na/c1-8-4(2-5(9)10)6-3-7-8;/h3H,2H2,1H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDUBBWZNNOUPG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N3NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate

CAS RN

2137970-32-0
Record name sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate
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